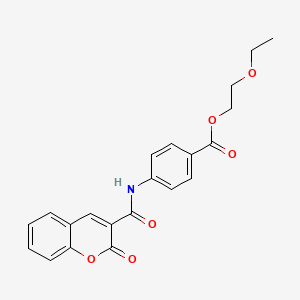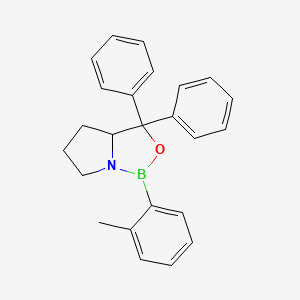
(S)-O-Tolyl-cbs-oxazaborolidine, 0.5M I&
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-O-Tolyl-cbs-oxazaborolidine, 0.5M I& is a chiral catalyst widely used in asymmetric synthesis. This compound is particularly notable for its ability to induce high enantioselectivity in various chemical reactions, making it a valuable tool in the production of enantiomerically pure compounds. Its structure includes a boron atom coordinated to an oxazaborolidine ring, which is further substituted with an O-tolyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-O-Tolyl-cbs-oxazaborolidine typically involves the reaction of a chiral amino alcohol with a borane source. One common method includes the use of (S)-prolinol and borane-tetrahydrofuran complex. The reaction proceeds under mild conditions, often at room temperature, and yields the desired oxazaborolidine with high purity.
Industrial Production Methods: In an industrial setting, the production of (S)-O-Tolyl-cbs-oxazaborolidine may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: (S)-O-Tolyl-cbs-oxazaborolidine is primarily used in asymmetric reductions, particularly in the reduction of ketones to secondary alcohols. It can also participate in other types of reactions, such as asymmetric hydrogenation and hydroboration.
Common Reagents and Conditions: The compound is often used in conjunction with borane or other hydride sources. Typical reaction conditions include mild temperatures and inert atmospheres to prevent oxidation or degradation of the catalyst.
Major Products: The major products of reactions involving (S)-O-Tolyl-cbs-oxazaborolidine are enantiomerically enriched alcohols, which are valuable intermediates in the synthesis of pharmaceuticals and fine chemicals.
Scientific Research Applications
(S)-O-Tolyl-cbs-oxazaborolidine has a wide range of applications in scientific research:
Chemistry: It is extensively used in the synthesis of chiral molecules, which are crucial in the development of drugs and agrochemicals.
Biology: The compound’s ability to produce enantiomerically pure substances makes it valuable in the study of biological processes that are sensitive to chirality.
Medicine: Enantiomerically pure drugs often have improved efficacy and reduced side effects. (S)-O-Tolyl-cbs-oxazaborolidine is used in the synthesis of such drugs.
Industry: The compound is employed in the large-scale production of chiral intermediates for various industrial applications.
Mechanism of Action
The mechanism by which (S)-O-Tolyl-cbs-oxazaborolidine exerts its effects involves the formation of a chiral environment around the boron center. This environment facilitates the selective reduction of prochiral ketones to chiral alcohols. The oxazaborolidine ring and the O-tolyl group play crucial roles in stabilizing the transition state and enhancing enantioselectivity.
Comparison with Similar Compounds
®-O-Tolyl-cbs-oxazaborolidine: The enantiomer of (S)-O-Tolyl-cbs-oxazaborolidine, used for producing the opposite enantiomer of chiral alcohols.
Diisopinocampheylborane: Another chiral borane reagent used in asymmetric synthesis.
Alpine-Borane: A chiral borane complex used for similar applications.
Uniqueness: (S)-O-Tolyl-cbs-oxazaborolidine is unique in its high enantioselectivity and versatility in various asymmetric reductions. Its stability and ease of handling make it a preferred choice among chiral catalysts.
Properties
IUPAC Name |
1-(2-methylphenyl)-3,3-diphenyl-3a,4,5,6-tetrahydropyrrolo[1,2-c][1,3,2]oxazaborole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24BNO/c1-19-11-8-9-16-22(19)25-26-18-10-17-23(26)24(27-25,20-12-4-2-5-13-20)21-14-6-3-7-15-21/h2-9,11-16,23H,10,17-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHMKFCAQQGBIPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(N2CCCC2C(O1)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24BNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
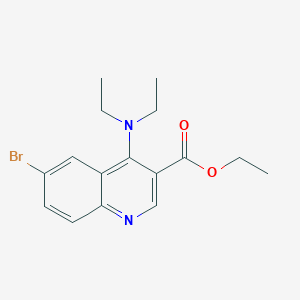
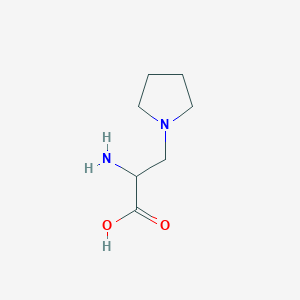
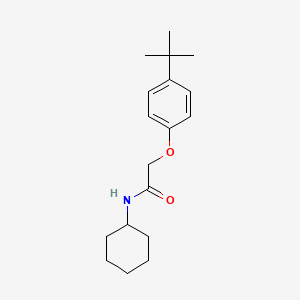
![5-(2-Isopropyl-phenoxymethyl)-4-methyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B12116224.png)

![2-[Bis(methylsulfanyl)methylene]cyclohexanone](/img/structure/B12116228.png)
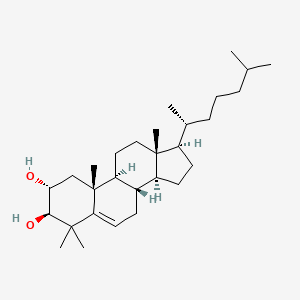



![1,5,7-Trimethyl-2,4-dioxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B12116263.png)
![Cyclohexyl{[4-ethoxy-3-(methylpropyl)phenyl]sulfonyl}amine](/img/structure/B12116266.png)
![ethyl 2-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B12116282.png)
